5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Overview
Description
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol is a chemical compound with a complex structure that includes methoxy and phenol functional groups
Preparation Methods
The synthesis of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol can be compared with other similar compounds, such as:
5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol: This compound has a similar structure but includes a pyrazole ring instead of a pyrimidine ring.
2-Methoxy-5-(2-propenyl)-phenol: This compound has a simpler structure with a methoxy and propenyl group attached to the phenol ring.
The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-5-3-12(4-6-13)16-10-19-11-20-18(16)15-8-7-14(23-2)9-17(15)21/h3-11,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYMNRNEZKVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325546 | |
Record name | 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849919-15-9 | |
Record name | 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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